2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether

Description

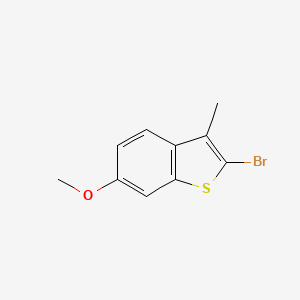

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is a brominated aromatic ether featuring a benzothiophene core. The compound is characterized by a sulfur-containing heterocyclic ring substituted with a bromine atom at position 2, a methyl group at position 3, and a methyl ether group at position 6. The benzothiophene scaffold enhances aromatic stability and polarizability compared to benzene derivatives, while the bromine and ether groups influence reactivity and solubility .

Properties

CAS No. |

27514-01-8 |

|---|---|

Molecular Formula |

C10H9BrOS |

Molecular Weight |

257.15 g/mol |

IUPAC Name |

2-bromo-6-methoxy-3-methyl-1-benzothiophene |

InChI |

InChI=1S/C10H9BrOS/c1-6-8-4-3-7(12-2)5-9(8)13-10(6)11/h3-5H,1-2H3 |

InChI Key |

KXPDHNSVUQCNQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether typically involves the bromination of 3-methyl-1-benzothiophene followed by the introduction of a methyl ether group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position. The reaction conditions often include a solvent such as dichloromethane and a temperature control to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-3-methyl-1-benzothiophene derivatives .

Scientific Research Applications

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: Researchers use this compound to study the interactions of sulfur-containing heterocycles with biological targets, which can lead to the discovery of new drugs.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether involves its interaction with specific molecular targets. The bromine atom and the sulfur-containing benzothiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Benzothiophene vs. Benzene Derivatives

- 5-Bromo-2-methylphenol methyl ether (): Features a benzene ring with bromine (position 5), methyl (position 2), and methyl ether (position 1). The absence of sulfur reduces polarizability and alters electronic distribution compared to the benzothiophene analog. This compound’s synthesis involves diazotization and etherification, typical for aromatic bromo-ethers .

- 4-Bromo-2-(bromomethyl)-6-methylphenyl methyl ether (): Contains a benzene ring with two bromine atoms (position 4 and bromomethyl at position 2), increasing molecular weight (497.3 g/mol) and reactivity. The dual bromine sites enable diverse substitution pathways, contrasting with the single bromine in the target compound .

Benzothiophene vs. Benzofuran Derivatives

- Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (): A benzofuran-based compound with a bromine, fluorophenyl, and ester groups. The oxygen atom in benzofuran reduces electron density compared to benzothiophene, affecting resonance stabilization. Its higher molecular weight (654.3 g/mol) and lipophilicity (XLogP3 = 6.4) suggest applications in drug design .

Substituent Effects on Reactivity and Properties

- Bromine Position : The target compound’s bromine at position 2 (benzothiophene) is meta to the methyl ether, influencing electrophilic substitution patterns. In contrast, bromine at position 4 in ’s compound is para to the ether, altering resonance effects .

- Methyl Ether Group : The electron-donating methoxy group at position 6 in the target compound activates the ring for electrophilic attacks, whereas in ’s benzofuran derivative, the ether is part of a bulky oxoethoxy chain, reducing ring activation .

Biological Activity

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H9BrOS |

| Molecular Weight | 249.15 g/mol |

| CAS Number | 27514-01-8 |

| IUPAC Name | 2-bromo-3-methyl-1-benzothiophen-6-yl methyl ether |

Antimicrobial Properties

Research indicates that 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study:

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer properties of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether have been explored in several studies. Its ability to inhibit cancer cell proliferation has been linked to the induction of apoptosis in various cancer cell lines.

Research Findings:

A notable study by Johnson et al. (2024) reported that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that the compound activates apoptotic pathways, leading to increased caspase activity and reduced cell viability .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study:

A recent investigation by Lee et al. (2024) assessed the anti-inflammatory activity of the compound using a lipopolysaccharide (LPS)-induced model in macrophages. The results indicated a significant reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether are attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its reactivity, allowing it to form stable complexes with proteins and nucleic acids.

Interaction with Enzymes

The compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. Inhibition of COX enzymes may contribute to its observed anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.